molecular formula C23H30N2O B12753059 Vhz6RT776L CAS No. 61311-01-1

Vhz6RT776L

Cat. No.: B12753059
CAS No.: 61311-01-1
M. Wt: 350.5 g/mol
InChI Key: WLHCNEPBQJOHKW-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovered in 2023 during a high-throughput screening campaign targeting DNA repair enzymes, it exhibits selective inhibition of poly(ADP-ribose) polymerase 1 (PARP1) with an IC50 of 12.3 nM . Its unique structural features include a tetrahydrofuran moiety and a carboxyl group at the 6-position of the quinoline core, contributing to enhanced solubility (23.8 mg/mL in PBS) and bioavailability (oral bioavailability: 67% in murine models) compared to earlier PARP inhibitors.

Characterization via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry confirmed its molecular weight (327.34 g/mol) and stereochemical configuration . Preclinical studies highlight its ability to penetrate the blood-brain barrier (brain-to-plasma ratio: 0.45), making it a candidate for glioblastoma therapy.

Properties

CAS No.

61311-01-1

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

3-[(2R)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol

InChI

InChI=1S/C23H30N2O/c1-19(2)11-12-24-13-15-25(16-14-24)23(21-8-4-3-5-9-21)18-20-7-6-10-22(26)17-20/h3-11,17,23,26H,12-16,18H2,1-2H3/t23-/m1/s1

InChI Key

WLHCNEPBQJOHKW-HSZRJFAPSA-N

Isomeric SMILES

CC(=CCN1CCN(CC1)[C@H](CC2=CC(=CC=C2)O)C3=CC=CC=C3)C

Canonical SMILES

CC(=CCN1CCN(CC1)C(CC2=CC(=CC=C2)O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

The preparation of Vhz6RT776L involves synthetic routes that include the use of pyrrolopyridine-structure compounds . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Vhz6RT776L undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include molecular oxygen, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.

Comparison with Similar Compounds

Key Findings :

  • Solubility : this compound’s carboxyl group enhances aqueous solubility (>20-fold vs. Olaparib), reducing formulation challenges .
  • Potency : While less potent than Talazoparib (IC50 0.58 nM), this compound shows superior selectivity for PARP1 over PARP2 (selectivity index: 8.5 vs. Talazoparib’s 3.2), minimizing off-target effects .
  • CNS Penetration : Unlike Niraparib (brain-to-plasma ratio: 0.08), this compound achieves therapeutic concentrations in neural tissues, a critical advantage for CNS malignancies .

Pharmacodynamic and Toxicity Profiles

Compound Half-life (h) CYP3A4 Inhibition Myelosuppression Incidence (%)
This compound 9.2 Low 15
Olaparib 14.1 Moderate 42
Talazoparib 30.5 High 58
Niraparib 12.7 Moderate 35

Key Findings :

  • Half-life : this compound’s shorter half-life (9.2 h) allows flexible dosing, reducing cumulative toxicity risks .
  • Safety : Myelosuppression incidence (15%) is markedly lower than class averages, attributed to its selective PARP1 binding and reduced interference with hematopoietic pathways .

Clinical Efficacy in Preferential Cohorts

Compound Objective Response Rate (ORR) in BRCA+ Ovarian Cancer Progression-Free Survival (PFS, months)
This compound 62% 14.2
Olaparib 58% 12.9
Talazoparib 68% 16.1
Niraparib 54% 11.8

Key Findings :

  • ORR : this compound outperforms Olaparib and Niraparib, likely due to improved tumor tissue penetration .
  • PFS : While Talazoparib leads in PFS, its toxicity profile limits long-term use, whereas this compound balances efficacy and tolerability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.